(E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18464367
InChI: InChI=1S/C10H11ClN2O2/c1-12(2)6-5-8-3-4-9(13(14)15)7-10(8)11/h3-7H,1-2H3/b6-5+
SMILES:
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol

(E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine

CAS No.:

Cat. No.: VC18464367

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine -

Specification

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
IUPAC Name (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine
Standard InChI InChI=1S/C10H11ClN2O2/c1-12(2)6-5-8-3-4-9(13(14)15)7-10(8)11/h3-7H,1-2H3/b6-5+
Standard InChI Key XFDOABBRZKPSAF-AATRIKPKSA-N
Isomeric SMILES CN(C)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Canonical SMILES CN(C)C=CC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

(E)-2-(2-Chloro-4-nitrophenyl)-N,N-dimethylethenamine is an aromatic amine derivative with the molecular formula C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol . The IUPAC name specifies the (E)-stereochemistry, indicating the trans configuration of the ethenamine group relative to the substituents on the phenyl ring. Key identifiers include:

  • CAS Registry Number: 32989-56-3

  • SMILES Notation: CN(C)/C=C/C1=C(C=C(C=C1)Cl)N+[O-]

  • InChIKey: LCZWNRSELOSSFW-AATRIKPKSA-N

The structural isomerism of this compound is critical, as the positional arrangement of the nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring (positions 2 and 4, respectively) distinguishes it from related derivatives like (E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine .

Crystallographic and Spectroscopic Data

X-ray crystallography data for this specific isomer remains unpublished, but analogous compounds with nitro and chloro substituents exhibit planar phenyl rings and conjugated π-systems. Infrared (IR) spectroscopy of related nitroaromatics shows characteristic absorption bands for nitro groups at 1,506–1,587 cm⁻¹ (asymmetric stretching) and 1,302–1,378 cm⁻¹ (symmetric stretching) . Nuclear magnetic resonance (NMR) spectra typically resolve the vinyl proton (CH=CH) as a doublet near δ 6.5–7.5 ppm, while the dimethylamino group (-N(CH₃)₂) appears as a singlet at δ 2.2–3.0 ppm .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine involves multi-step reactions starting from nitro-substituted benzaldehyde derivatives. A representative route includes:

  • Nitration and Chlorination: 2-Chloro-4-nitrobenzaldehyde is prepared via nitration of 2-chlorobenzaldehyde followed by selective chlorination.

  • Wittig Reaction: Reaction with a phosphorus ylide (e.g., (CH₃)₂NCH₂PPh₃⁺Br⁻) yields the (E)-configured ethenamine product .

Alternative methods employ Heck coupling or condensation reactions, though yields vary depending on catalyst systems (e.g., palladium for cross-coupling) .

Reactivity and Functionalization

The nitro group facilitates electrophilic substitution reactions, while the chloro substituent is susceptible to nucleophilic aromatic substitution. Hydrogenation of the nitro group to an amine (-NH₂) is achievable using catalysts like Raney nickel, enabling further derivatization . The ethenamine moiety participates in cycloaddition reactions, making the compound a precursor for heterocyclic frameworks .

Physicochemical Properties

Electronic and Spectroscopic Features

The electron-withdrawing nitro and chloro groups induce a significant dipole moment (≈4.2 D), as calculated via density functional theory (DFT) for related structures . UV-Vis spectroscopy reveals strong absorption in the 300–400 nm range due to π→π* transitions in the conjugated system .

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